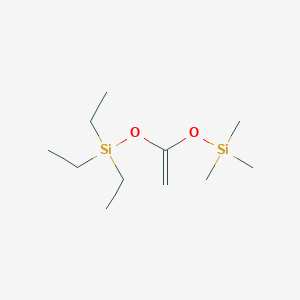
5-Hydroxy-5-(4-methylphenyl)thiolane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-5-(4-methylphenyl)thiolane-3-carboxylic acid is an organic compound that belongs to the class of thiolane derivatives. Thiolane, also known as tetrahydrothiophene, is a sulfur-containing heterocycle. The presence of a hydroxy group and a carboxylic acid group in the structure of this compound makes it an interesting compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-5-(4-methylphenyl)thiolane-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor containing a thiol and a carboxylic acid group. The reaction conditions typically involve the use of a strong acid or base to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-5-(4-methylphenyl)thiolane-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
5-Hydroxy-5-(4-methylphenyl)thiolane-3-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Hydroxy-5-(4-methylphenyl)thiolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The sulfur atom in the thiolane ring can also participate in redox reactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-5-phenylthiolane-3-carboxylic acid: Lacks the methyl group on the phenyl ring.
5-Hydroxy-5-(4-chlorophenyl)thiolane-3-carboxylic acid: Contains a chlorine atom instead of a methyl group on the phenyl ring.
5-Hydroxy-5-(4-methoxyphenyl)thiolane-3-carboxylic acid: Contains a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness
The presence of the 4-methylphenyl group in 5-Hydroxy-5-(4-methylphenyl)thiolane-3-carboxylic acid imparts unique chemical and physical properties to the compound. This structural feature can influence the compound’s reactivity, solubility, and interactions with other molecules, making it distinct from its analogs.
Properties
CAS No. |
153475-14-0 |
|---|---|
Molecular Formula |
C12H14O3S |
Molecular Weight |
238.30 g/mol |
IUPAC Name |
5-hydroxy-5-(4-methylphenyl)thiolane-3-carboxylic acid |
InChI |
InChI=1S/C12H14O3S/c1-8-2-4-10(5-3-8)12(15)6-9(7-16-12)11(13)14/h2-5,9,15H,6-7H2,1H3,(H,13,14) |
InChI Key |
IZSHELPBGNGSHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC(CS2)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Octadecyloxy)-2-[(prop-2-en-1-yl)oxy]propan-1-ol](/img/structure/B12559585.png)
![2-{Bis[4-(4-benzoylphenoxy)phenyl]methyl}benzoic acid](/img/structure/B12559590.png)
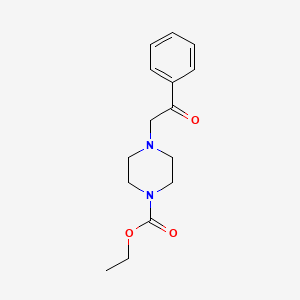

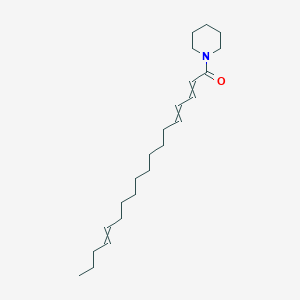
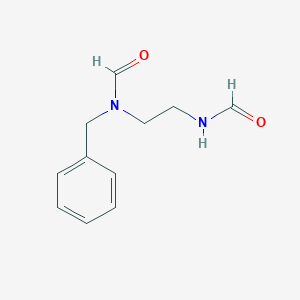

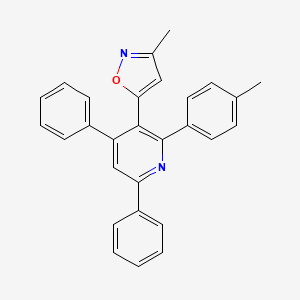
![6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane](/img/structure/B12559652.png)

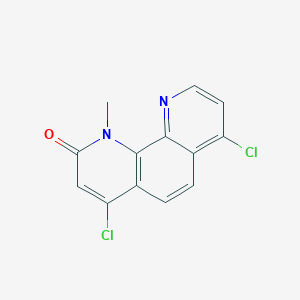
![2,2'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzaldehyde](/img/structure/B12559660.png)

